4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a bromine atom at the 4th position of the naphthalene ring.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination of tetrahydronaphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalen-1-ol.
Substitution: Formation of compounds like 4-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol or 4-cyano-5,6,7,8-tetrahydronaphthalen-1-ol.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalen-2-ol
- 6-Bromo-1,2,3,4-tetrahydronaphthalene
- 4-Bromo-4-penten-1-ol
- 5,6,7,8-tetrahydro-quinolin-8-ol
- 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Comparison: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol involves the bromination of tetralin followed by reduction of the resulting bromotetralin to yield the desired product.", "Starting Materials": [ "Tetralin", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Bromination of tetralin using bromine in the presence of sodium hydroxide to yield 4-bromo-tetralin", "Reduction of 4-bromo-tetralin using hydrogen gas and palladium on carbon catalyst to yield 4-bromo-5,6,7,8-tetrahydronaphthalene", "Conversion of 4-bromo-5,6,7,8-tetrahydronaphthalene to 4-bromo-5,6,7,8-tetrahydronaphthalen-1-ol using sodium hydroxide and hydrogen peroxide" ] } | |
CAS No. |
54899-73-9 |
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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